![molecular formula C25H30N4O4S B2668364 azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone CAS No. 1021089-87-1](/img/structure/B2668364.png)

azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

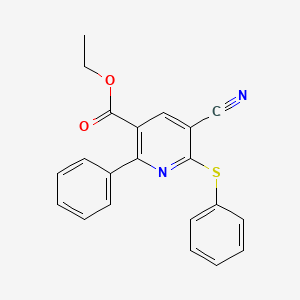

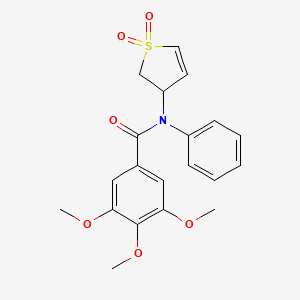

The compound “azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-methoxyphenyl group, and a 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl group attached to an azepan-1-yl methanone core .Applications De Recherche Scientifique

Photolysis of Aryl Azides

Research by Purvis, Smalley, Suschitzky, and Alkhader (1984) explored the photolyses of ortho-substituted aryl azides, leading to the production of 3-substituted 2-methoxy-3H-azepines under certain conditions. This study contributes to understanding the reactions and products of aryl azides, which are relevant to the broader chemical family including azepan derivatives (Purvis et al., 1984).

Synthesis and Biological Evaluation of Pyrazoline Derivatives

Ravula, Babu, Manich, Rika, Chary, and Ch (2016) investigated the synthesis of novel pyrazoline derivatives, including pyridin-4-yl methanone derivatives, via conventional and microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activity, providing insights into the potential therapeutic applications of such derivatives (Ravula et al., 2016).

Antiinflammatory and Analgesic Activity

Muchowski et al. (1985) synthesized and assessed pyridine and azepine derivatives for their antiinflammatory and analgesic activity. This study highlights the potential medical applications of these compounds in treating pain and inflammation (Muchowski et al., 1985).

Antimicrobial Activity of Pyrazoline Derivatives

Kumar, Meenakshi, Kumar, and Kumar (2012) synthesized pyrazol-1-yl)(pyridin-4-yl)methanones, showing potent antimicrobial activity against various pathogens. This research provides valuable insights into the development of new antimicrobial agents (Kumar et al., 2012).

Isomorphous Structures in Azepine Derivatives

Swamy, Müller, Srinivasan, Perumal, and Krishnakumar (2013) investigated isomorphous structures in azepine derivatives, providing crucial information about the chemical and structural properties of these compounds (Swamy et al., 2013).

Azine and Azepine Derivatives in Organic Chemistry

Schweizer, Cao, Rheingold, and Bruch (1993) explored the synthesis of azine and azepine derivatives, contributing to the broader understanding of these compounds in organic chemistry and potential applications in various fields (Schweizer et al., 1993).

Neuroprotective Activity of Azepine Derivatives

Szydlowska, Kamińska, Baude, Parsons, and Danysz (2007) studied the neuroprotective potential of azepine derivatives, indicating their possible applications in treating neurological conditions (Szydlowska et al., 2007).

Mécanisme D'action

Orientations Futures

The future directions for the research on this compound could involve further optimization of the ether-based scaffold and sulfone-based head group to enhance its potency and selectivity as a GIRK1/2 activator . Additionally, the compound’s metabolic stability could be improved over the prototypical urea-based compounds .

Propriétés

IUPAC Name |

azepan-1-yl-[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4S/c1-17-23-21(25(30)28-12-5-3-4-6-13-28)15-22(18-7-9-20(33-2)10-8-18)26-24(23)29(27-17)19-11-14-34(31,32)16-19/h7-10,15,19H,3-6,11-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDCEEMAUHCKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCCCC4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2668283.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2668286.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate](/img/structure/B2668288.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2668295.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide](/img/structure/B2668298.png)

![(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2668300.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2668301.png)